An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid: Core Properties and Applications
An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides handles for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and the pivotal role of 5-chloro-1H-indazole-3-carboxylic acid in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-chloro-1H-indazole-3-carboxylic acid is fundamental for its application in research and development. While experimental data for some properties are limited in publicly available literature, a combination of experimental and predicted data provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [2][5][6][7][8] |
| Molecular Weight | 196.59 g/mol | [2][5][6][7] |
| CAS Number | 1077-95-8 | [2][6][7][8] |
| Appearance | Pale yellow to brown powder/solid | [1] |
| Melting Point | 337 °C | [6] |
| pKa (Predicted) | 2.82 ± 0.30 | [6] |
| Boiling Point (Predicted) | 472.1 ± 25.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [5][6] |
| Flash Point (Predicted) | 239.3 ± 23.2 °C | [5] |
| Storage Temperature | 0-8 °C or 2-8°C | [1][6] |
Experimental Protocols
The synthesis of 5-chloro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. Below are detailed protocols for some of the common methods.
Synthesis Method 1: From 1H-Indazole-3-carboxylic acid
This method involves the direct chlorination of the parent indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Anhydrous acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Diethyl ether
-
Three-necked flask, condenser, dropping funnel, ice bath, vacuum filtration apparatus
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask with heating and stirring until the substrate is fully dissolved.[2]
-
Prepare a solution of phosphorus oxychloride in anhydrous acetic acid.[2]
-
Slowly add the phosphorus oxychloride solution dropwise to the reaction mixture.[2]
-
Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.[2]
-
After the reaction is complete, a white precipitate will form. Cool the mixture in an ice bath.[2]
-
Collect the precipitate by vacuum filtration.[2]
-
Wash the solid first with ethyl acetate and then with diethyl ether to obtain 5-chloro-1H-indazole-3-carboxylic acid.[2]
Synthesis Method 2: From 5-chloro-o-nitrobenzene acetic acid (Jacobson Indazole Synthesis)
This multi-step synthesis involves the formation of an ester or amide, followed by reduction, cyclization, and hydrolysis.
Materials:
-
5-chloro-o-nitrobenzene acetic acid
-
Methanol or appropriate amine
-
Acetic anhydride
-
Toluene
-
Palladium on carbon (Pd-C) catalyst
-
Hydrogen gas
-
tert-Butyl nitrite
-
Base (e.g., NaOH or KOH) for hydrolysis
Procedure:
-
Esterify or amidate 5-chloro-o-nitrobenzene acetic acid.[2]
-
The resulting acetamide derivative is then hydrogenated and reduced at normal temperature and pressure using Pd-C as a catalyst in a solvent system of acetic anhydride and toluene.[2]
-
The subsequent reaction with tert-butyl nitrite in acetic anhydride and toluene or acetic acid leads to ring closure, forming the ester or amide of 5-chloroindazole-3-carboxylic acid.[2]
-
Finally, the target product, 5-chloroindazole-3-carboxylic acid, is obtained by hydrolysis of the ester or amide with a base.[2]
Characterization of 5-chloro-1H-indazole-3-carboxylic acid
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For a carboxylic acid, characteristic peaks would be expected for the O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹). The presence of the aromatic indazole ring would also give rise to specific peaks.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-chloro-1H-indazol-3-ol, the [M+H]⁺ ion was observed at m/z 169.[9] For 5-chloro-1H-indazole-3-carboxylic acid, the expected molecular ion peak would be around m/z 196 or 197 ([M+H]⁺).
Role in Drug Discovery and Development
5-chloro-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties.[2][3][4]
The carboxylic acid moiety at the 3-position is particularly important as it allows for a wide range of chemical transformations, most notably the formation of amides and esters. This versatility enables the creation of large libraries of compounds for screening against various biological targets.
Below is a diagram illustrating the workflow of utilizing 5-chloro-1H-indazole-3-carboxylic acid in a drug discovery program.
Caption: Drug discovery workflow utilizing 5-chloro-1H-indazole-3-carboxylic acid.
As depicted in the workflow, 5-chloro-1H-indazole-3-carboxylic acid serves as the foundational scaffold. Through derivatization reactions, a diverse library of compounds is generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization of these hits can ultimately lead to the identification of a drug candidate.
Conclusion
5-chloro-1H-indazole-3-carboxylic acid is a valuable and versatile building block in the synthesis of novel compounds with therapeutic potential. Its stable heterocyclic core, coupled with the reactive carboxylic acid functionality, provides a robust platform for the exploration of chemical space in drug discovery. While further experimental characterization of some of its basic properties is warranted, the available data and established synthetic protocols underscore its importance for researchers and scientists in the pharmaceutical and agrochemical industries. The continued investigation of derivatives of this compound is likely to yield new and effective therapeutic agents for a variety of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1077-95-8 CAS MSDS (5-Chloro-1H-indazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. pschemicals.com [pschemicals.com]
- 9. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
